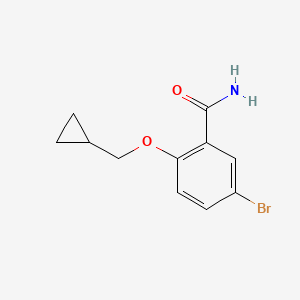

5-Bromo-2-(cyclopropylmethoxy)benzamide

Description

5-Bromo-2-(cyclopropylmethoxy)benzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a cyclopropylmethoxy group at the 2-position, and a carboxamide functional group.

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMXXLSFWKPBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as sulfuric acid . The reaction conditions are carefully controlled to ensure high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(cyclopropylmethoxy)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-Bromo-2-(cyclopropylmethoxy)benzamide is in medicinal chemistry:

- Targeting Enzymes : The compound acts as a selective inhibitor for various enzymes, including mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways. This inhibition can lead to potential therapeutic effects against cancer and other diseases .

- Drug Development : It serves as a building block for synthesizing novel pharmaceutical compounds targeting specific receptors or enzymes involved in disease pathways .

Materials Science

In materials science, 5-Bromo-2-(cyclopropylmethoxy)benzamide is explored for:

- Development of Novel Materials : The compound's unique electronic properties make it suitable for creating materials with specific optical or electronic characteristics .

- Polymeric Applications : Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Biological Studies

The compound is also utilized in biological studies:

- Biochemical Assays : It acts as a probe to study enzyme activity and protein interactions, providing insights into cellular processes and mechanisms .

- Toxicological Studies : Given its potential toxicity to aquatic life, it is often assessed for environmental impact, particularly in studies focusing on chemical safety and ecological effects .

Case Studies

- Cancer Research : In preclinical studies, 5-Bromo-2-(cyclopropylmethoxy)benzamide has shown promise as an inhibitor of cancer cell proliferation by modulating key signaling pathways involved in tumor growth .

- Environmental Impact Assessment : Research indicates that the compound poses significant risks to aquatic ecosystems due to its high toxicity levels. Studies have been conducted to evaluate its persistence and bioaccumulation potential in water systems .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Bromo-2-(cyclopropylmethoxy)benzamide and related benzamide derivatives:

Structural and Functional Analysis

- Substituent Effects: The cyclopropylmethoxy group (common in FCPR03 and the target compound) enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs . Halogen Diversity: PD 184161 derivatives with multiple halogens (Br, Cl, I, F) show superior kinase inhibition compared to mono-halogenated analogs, suggesting synergistic electronic effects .

- The target compound’s role as a quinazolinone precursor (via hydrolysis ) suggests utility in synthesizing anticancer agents, similar to 6-bromo-2-cyclopropylquinazolin-4(3H)-one . CCR5 antagonists like the 4-chlorobenzyl derivative emphasize the benzamide scaffold’s adaptability in targeting chemokine receptors for inflammatory or antiviral therapy.

Biological Activity

5-Bromo-2-(cyclopropylmethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, pharmacological properties, and potential therapeutic applications.

5-Bromo-2-(cyclopropylmethoxy)benzamide has the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : 253.12 g/mol

- CAS Number : 1369916-26-6

The biological activity of 5-Bromo-2-(cyclopropylmethoxy)benzamide is attributed to its interaction with various molecular targets:

- Kinase Inhibition : Similar compounds have been shown to selectively inhibit kinase activities, which are crucial in various signaling pathways related to inflammation and cancer progression .

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or disrupting cellular metabolism.

- Cell Signaling Modulation : It has been suggested that this compound can modulate cell signaling pathways, influencing gene expression and cellular responses to stress .

Anticancer Properties

Research indicates that 5-Bromo-2-(cyclopropylmethoxy)benzamide may possess anticancer properties. Studies have demonstrated its efficacy in inhibiting tumor growth in various cancer models. For instance, it has been tested in murine models where it showed significant reduction in tumor size and improved survival rates .

Antimicrobial Effects

The compound has been investigated for its antimicrobial activity against several pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect. The mechanism may involve disruption of the bacterial cell membrane or inhibition of critical enzymatic functions necessary for bacterial survival.

Case Studies

- In Vivo Efficacy in Cancer Models :

- Antimicrobial Testing :

- In a controlled laboratory setting, the compound was tested against common bacterial strains. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant infections.

Pharmacokinetics

The pharmacokinetic profile of 5-Bromo-2-(cyclopropylmethoxy)benzamide suggests favorable absorption and distribution characteristics:

- Oral Bioavailability : In silico studies indicate compliance with Lipinski's rule of five, suggesting good oral bioavailability and suitable pharmacokinetic properties for further development as an oral medication.

- Metabolism : The compound is likely metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.